![molecular formula C17H19N5O3S B12904845 5'-S-Benzyl-5'-thioadenosine CAS No. 5135-39-7](/img/structure/B12904845.png)
5'-S-Benzyl-5'-thioadenosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5’-S-Benzyl-5’-thioadenosine: is a chemical compound that belongs to the class of nucleoside analogs. It is characterized by the substitution of the hydroxy group at the 5’ position of adenosine with a benzylthio group. This modification imparts unique properties to the compound, making it of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5’-S-Benzyl-5’-thioadenosine typically involves the following steps:
Starting Material: Adenosine is used as the starting material.
Thio Substitution: The hydroxy group at the 5’ position of adenosine is substituted with a thiol group using reagents such as thiourea.
Benzylation: The thiol group is then benzylated using benzyl bromide under basic conditions to yield 5’-S-Benzyl-5’-thioadenosine.
Industrial Production Methods
While specific industrial production methods for 5’-S-Benzyl-5’-thioadenosine are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to ensure the compound’s quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
5’-S-Benzyl-5’-thioadenosine undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The benzylthio group can be reduced to regenerate the thiol group.
Substitution: The benzylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products Formed
Oxidation: Disulfides.
Reduction: Thiol derivatives.
Substitution: Various substituted nucleosides depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
5’-S-Benzyl-5’-thioadenosine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Studied for its potential role in modulating biological pathways involving adenosine receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the development of novel pharmaceuticals and biochemical research tools.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5’-S-Methyl-5’-thioadenosine: Similar structure with a methylthio group instead of a benzylthio group.
5’-S-Ethyl-5’-thioadenosine: Contains an ethylthio group instead of a benzylthio group.
Uniqueness
5’-S-Benzyl-5’-thioadenosine is unique due to its benzylthio substitution, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific research applications, particularly in the context of its chemoprotective effects and potential therapeutic uses .
Eigenschaften
5135-39-7 | |
Molekularformel |
C17H19N5O3S |
Molekulargewicht |
373.4 g/mol |
IUPAC-Name |
(2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(benzylsulfanylmethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C17H19N5O3S/c18-15-12-16(20-8-19-15)22(9-21-12)17-14(24)13(23)11(25-17)7-26-6-10-4-2-1-3-5-10/h1-5,8-9,11,13-14,17,23-24H,6-7H2,(H2,18,19,20)/t11-,13-,14-,17-/m1/s1 |
InChI-Schlüssel |
FEUWMZLAKGHCOJ-LSCFUAHRSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)CSC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O |
Kanonische SMILES |
C1=CC=C(C=C1)CSCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.